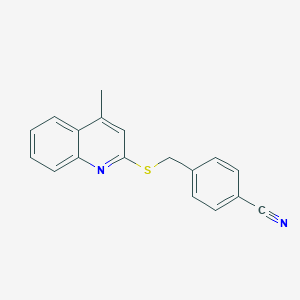
4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile, also known as MQ, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various research fields. MQ is a member of the quinoline family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has been extensively studied for its potential applications in various research fields. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities. 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has been used as a building block for the synthesis of more complex molecules with diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In addition, 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It is also relatively stable and can be stored for extended periods. However, 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has some limitations, such as its low solubility in water and some organic solvents. This can make it challenging to work with in certain experiments.
Direcciones Futuras
4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has several potential future directions for research. One area of interest is the development of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile's potential as an anticancer agent. Further studies are also needed to fully understand the mechanism of action of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile and its potential applications in various research fields.
Conclusion:
In conclusion, 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile is a small molecule with diverse biological activities and potential applications in various research fields. The synthesis method of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile is relatively simple, and it has been extensively studied for its anti-inflammatory, anticancer, and antimicrobial activities. 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has several advantages for lab experiments, but it also has some limitations. Further studies are needed to fully understand the mechanism of action of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile and its potential applications in various research fields.
Métodos De Síntesis
The synthesis of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile involves the reaction of 4-methylquinoline-2-thiol with 4-bromomethylbenzonitrile in the presence of a base. The reaction proceeds via nucleophilic substitution, resulting in the formation of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile. The reaction can be optimized by using different bases and solvents, and the purity of the final product can be improved by recrystallization.
Propiedades
Nombre del producto |
4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile |
|---|---|
Fórmula molecular |
C18H14N2S |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
4-[(4-methylquinolin-2-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C18H14N2S/c1-13-10-18(20-17-5-3-2-4-16(13)17)21-12-15-8-6-14(11-19)7-9-15/h2-10H,12H2,1H3 |
Clave InChI |
TTYMQKTYCZLQGS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)C#N |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B253805.png)
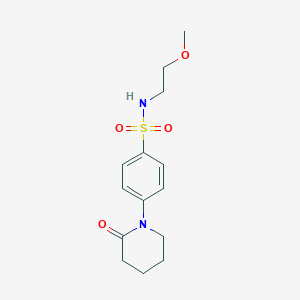
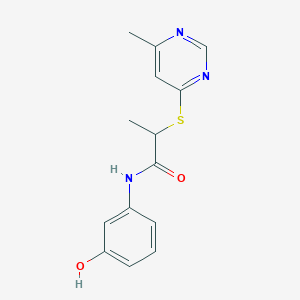
![2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide](/img/structure/B253814.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B253817.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253819.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B253821.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B253822.png)
![6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253823.png)
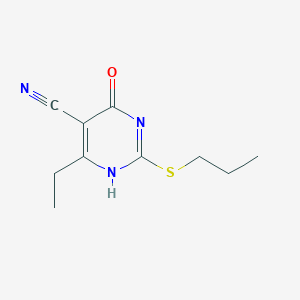
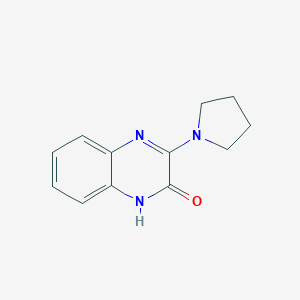
![N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide](/img/structure/B253830.png)
![4-(2-{1-[(4-Methoxyphenoxy)acetyl]piperidin-2-yl}ethyl)morpholine](/img/structure/B253831.png)
![Dimethyl 3-methyl-5-({[(6-phenyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B253835.png)